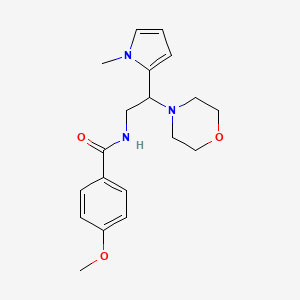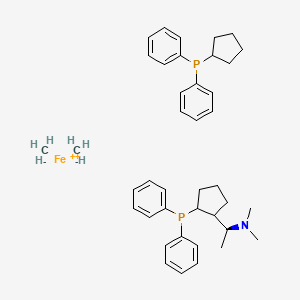
Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) is a useful research compound. Its molecular formula is C40H43FeNP2 and its molecular weight is 655.584. The purity is usually 95%.
BenchChem offers high-quality Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Piano Stool Iron-Cyclopentadienyl Compounds : A family of compounds bearing different phosphane co-ligands, including triphenylphosphane, was synthesized. These compounds showed interesting enantiomeric properties and crystal packing structures, and were tested for cytotoxicity against cervical HeLa human cancer cells (Pilon et al., 2017).
Synthesis of Acetates : A study focused on the effects of solvent polarity on the formation of carbanions and nucleophilic substitution reactions in the synthesis of certain acetates (Luan Bq & Wen Gl, 1985).
Polar Amido-Phosphane Ligands : Novel ligands were synthesized from 1′-(diphenylphosphanyl)-1-ferrocenecarboxylic acid, leading to the creation of bis(phosphane) complexes. These complexes were used as catalysts in Suzuki–Miyaura cross-coupling reactions (Schulz, Císařová & Štěpnička, 2009).
Catalytic Applications and Reactions
Catalytic Use of 1'-(diphenylphosphanyl)-1-ferrocenecarboxamides : These ligands were used in the preparation of bis(phosphane) complexes, demonstrating their utility in catalytic applications, particularly in water and biphasic mixtures (Schulz, Císařová & Štěpnička, 2009).
Synthesis and Application of Iron Complexes : New monodentate phosphane ligands with a N,N-diphenyl-1H-pyrrol-1-amine moiety were synthesized and coordinated to iron carbonyls. These were then used in the iron-catalyzed reduction of alkynes to alkenes (Haberberger, Irran & Enthaler, 2011).
Organopalladium(II) Complexes : A tertiary phosphine containing α,β-unsaturated β-amino ketone was used to create new organopalladium(II) complexes, which showed potential in reactions with carbanions derived from active methylene compounds (Hiraki, Masumoto, Fuchita & Zegi, 1981).
Propiedades
Número CAS |
55650-59-4 |
|---|---|
Nombre del producto |
Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
Fórmula molecular |
C40H43FeNP2 |
Peso molecular |
655.584 |
Nombre IUPAC |
carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H28NP.C17H19P.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-6,9-12,17H,7-8,13-14H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m0..../s1 |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)
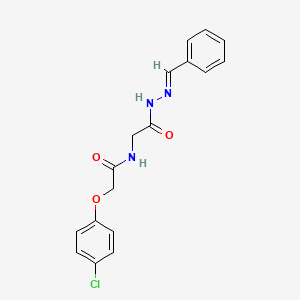
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
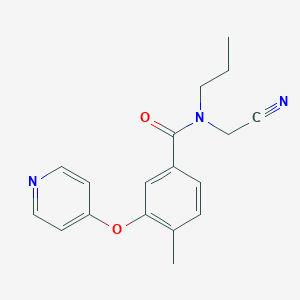

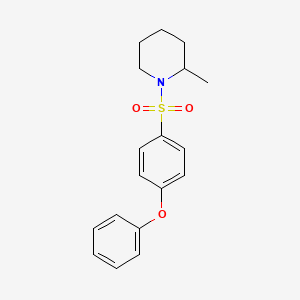
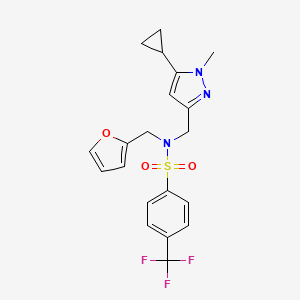
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)
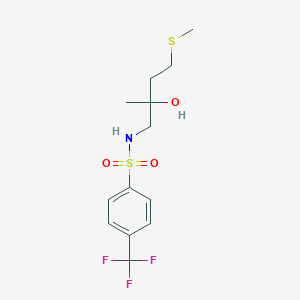
![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)
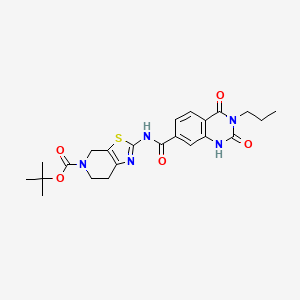
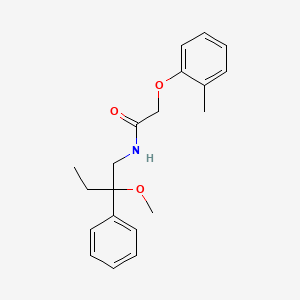
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)
